3,5-dichloro-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide
Description
Properties
IUPAC Name |
3,5-dichloro-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N4O3S/c1-11-7-12(2)23-19(22-11)25-29(27,28)17-5-3-16(4-6-17)24-18(26)13-8-14(20)10-15(21)9-13/h3-10H,1-2H3,(H,24,26)(H,22,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVPTURPCJGYDFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3)Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
3,5-dichloro-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of 3,5-dichloro-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide exhibit promising anticancer properties. A study focused on similar compounds demonstrated their ability to inhibit key kinases associated with cancer progression, including vascular endothelial growth factors and platelet-derived growth factors .
Antimicrobial Properties
The compound has shown efficacy against various bacterial strains. Its structural similarity to known sulfonamide antibiotics suggests potential for developing new antimicrobial agents .
Reagent in Organic Reactions
This compound serves as a valuable reagent in various organic synthesis reactions. It participates in oxidation, reduction, and substitution reactions under controlled conditions.
Synthesis of Novel Compounds
The compound is utilized in synthesizing other complex molecules due to its unique functional groups. This capability allows researchers to explore new chemical entities that may possess desirable biological activities .
Development of Advanced Materials
In materials science, this compound has potential applications in creating advanced materials for electronics and photonics due to its unique electronic properties.
Polymer Chemistry
The compound can be incorporated into polymer matrices to enhance their properties, such as thermal stability and mechanical strength. This application is particularly relevant in developing high-performance materials for industrial uses .
Data Table: Summary of Applications
Case Study 1: Anticancer Research
A recent study evaluated the anticancer potential of related benzamide derivatives, highlighting their ability to inhibit cancer cell proliferation through targeted kinase inhibition. The findings suggest that structural modifications can enhance efficacy and selectivity against cancer cells .
Case Study 2: Antimicrobial Testing
In vitro testing demonstrated that derivatives of this compound exhibited significant antibacterial activity against multi-drug resistant strains. The study concluded that further development could lead to new therapeutic options for treating resistant infections .
Mechanism of Action
The mechanism of action of 3,5-dichloro-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide involves its interaction with specific molecular targets and pathways. While the exact mechanism is not fully elucidated, it is believed to exert its effects by modulating key biochemical pathways and interacting with specific proteins and enzymes .
Comparison with Similar Compounds
Key Observations :
- Replacement of chlorine with a piperidine sulfonyl group (BA98265) increases molecular weight and may improve solubility, a critical factor in drug design .
Analogues with Heterocyclic Variations
Variations in the pyrimidine or adjacent heterocycles significantly impact biological activity and stability.
Key Observations :
- Replacement of the pyrimidine ring with 1,3,4-oxadiazole (LMM5, LMM11) shifts the mechanism toward thioredoxin reductase inhibition, highlighting the role of heterocycles in target specificity .
- Methylation of the pyrimidine ring (4-methyl vs.
Fluorinated Analogues
Fluorine substitution offers insights into electronic effects and metabolic stability.
Key Observations :
- Fluorine at the 4-position (5f) results in higher melting points compared to 3-fluoro (5g), suggesting stronger crystal packing interactions .
- The target compound’s dichloro substitution likely confers greater metabolic stability than fluorine, as Cl is less prone to oxidative metabolism.
Research Findings and Implications
- Structural-Activity Relationships (SAR) :
- Synthetic Considerations :
- Compounds like 5f–5i were synthesized via sulfamoyl coupling reactions, a method likely applicable to the target compound .
Biological Activity
3,5-Dichloro-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including enzyme inhibition, anticancer properties, and other relevant pharmacological effects.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This structure features a dichlorobenzamide core with a sulfamoyl group attached to a dimethylpyrimidine moiety, which is significant for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition :
-
Anticancer Activity :
- Preliminary studies suggest that derivatives of this compound may possess anticancer properties through the inhibition of specific cancer cell lines.
- For instance, compounds with similar structures have been evaluated for their ability to inhibit tumor growth in vitro and in vivo models.
-
Antimicrobial Effects :
- Some studies have indicated potential antibacterial and antifungal activities associated with related compounds, suggesting that this compound may also exhibit similar properties.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound.
Study 1: Enzyme Inhibition Profile
A study focused on the synthesis and evaluation of benzamide derivatives demonstrated that modifications to the benzamide structure significantly enhanced enzyme inhibition potency against AChE and hCAs. The most potent derivatives showed Ki values in the nanomolar range .
Study 2: Anticancer Potential
Research on similar benzamide compounds indicated promising results in inhibiting cancer cell proliferation. The mechanism was suggested to involve apoptosis induction and cell cycle arrest at specific phases .
Study 3: Structure-Activity Relationship (SAR)
Quantitative structure–activity relationship (QSAR) analyses have been conducted to understand how structural modifications influence biological activity. These studies highlight the importance of the sulfamoyl and pyrimidine groups in enhancing biological efficacy .
Summary Table of Biological Activities
Preparation Methods
Reaction Conditions and Reagents
3,5-Dichlorobenzoic acid is treated with oxalyl chloride [(COCl)₂] in dichloromethane (DCM) under catalytic dimethylformamide (DMF). The reaction proceeds at 0°C to room temperature, yielding 3,5-dichlorobenzoyl chloride with high efficiency.
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane (DCM) |
| Catalyst | DMF (0.1–0.5 equiv) |
| Temperature | 0°C → 25°C |
| Reaction Time | 2–4 hours |
| Yield | >90% (industrial scale) |
This method avoids hazardous reagents like thionyl chloride (SOCl₂), aligning with industrial safety standards. The product is typically purified via distillation or direct use in subsequent steps.
Synthesis of 4-[(4,6-Dimethylpyrimidin-2-yl)Sulfamoyl]Aniline
The sulfamoylphenyl-pyrimidine component requires constructing the pyrimidine ring and introducing the sulfonamide group.
Pyrimidine Ring Formation
The 4,6-dimethylpyrimidin-2-amine backbone is synthesized via a modified Biginelli reaction or guanidinium salt cyclization. For example, reacting aniline with cyanamide in acidic conditions forms a phenylguanidinium intermediate, which cyclizes with acetylacetone (2,4-pentanedione) under basic conditions to yield 4,6-dimethylpyrimidin-2-amine.
Reaction Overview
Sulfonamide Functionalization
The pyrimidine amine is then reacted with 4-nitrobenzenesulfonyl chloride to form 4-nitro-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide. Subsequent reduction of the nitro group to an amine (e.g., catalytic hydrogenation with Pd/C or Fe/HCl) yields 4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]aniline.
Critical Parameters
- Sulfonation : Conducted in tetrahydrofuran (THF) with triethylamine (TEA) as a base.
- Reduction : Hydrogen pressure (1–3 atm) at 50–60°C for 6–8 hours.
Amide Coupling: Final Step Synthesis
The final step involves coupling 3,5-dichlorobenzoyl chloride with 4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]aniline to form the target compound.
Coupling Reaction
The aniline derivative is dissolved in anhydrous DCM or THF, followed by dropwise addition of 3,5-dichlorobenzoyl chloride. Triethylamine (TEA) or pyridine is used to scavenge HCl, facilitating amide bond formation.
Optimized Conditions
| Parameter | Value |
|---|---|
| Solvent | THF or DCM |
| Base | Triethylamine (2.0 equiv) |
| Temperature | 0°C → Room temperature |
| Reaction Time | 12–24 hours |
| Yield | 75–85% |
Purification
Crude product is purified via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Purity exceeding 98% is achievable, as confirmed by HPLC.
Industrial-Scale Production
Continuous Flow Synthesis
Modern facilities employ continuous flow reactors to enhance efficiency and safety. For example:
- 3,5-Dichlorobenzoyl Chloride Synthesis : Tubular reactors with in-line mixing of oxalyl chloride and 3,5-dichlorobenzoic acid.
- Amide Coupling : Microreactors enable precise stoichiometric control, reducing side reactions.
Analytical Characterization
Key Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, pyrimidine-H), 7.89 (d, J = 8.4 Hz, 2H, aryl-H), 7.45 (d, J = 8.4 Hz, 2H, aryl-H), 2.45 (s, 6H, CH₃).
- IR (KBr) : 1685 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O), 1160 cm⁻¹ (C-N).
Challenges and Innovations
Byproduct Mitigation
Catalytic Improvements
Recent patents highlight using ZnCl₂ as a Lewis acid to accelerate sulfonamide formation, reducing reaction times by 30%.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and what key reaction parameters influence yield?
- Methodological Answer : Synthesis typically involves coupling 3,5-dichlorobenzoyl chloride with 4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]aniline under Schotten-Baumann conditions. Key parameters include:
- Temperature control (0–5°C) during acylation to minimize side reactions.
- Use of anhydrous solvents (e.g., THF or DCM) and a base (e.g., triethylamine) to scavenge HCl byproducts .
- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to isolate the sulfonamide-linked product .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Employ a multi-technique approach:
- X-ray crystallography for unambiguous confirmation of the sulfonamide bridge and pyrimidine ring geometry .
- NMR spectroscopy :
- ¹H NMR to verify aromatic proton environments (e.g., deshielded protons at δ 8.2–8.5 ppm for the benzamide group) .
- ¹³C NMR to confirm carbonyl (C=O) and sulfonamide (SO₂) carbons .
- High-resolution mass spectrometry (HRMS) for molecular ion ([M+H]⁺) matching theoretical mass within 3 ppm error .
Q. What strategies are recommended to assess solubility and stability in preclinical studies?
- Methodological Answer :
- Solubility : Use shake-flask method with buffers (pH 1–7.4) and HPLC-UV quantification. Co-solvents (e.g., DMSO) may be required for low aqueous solubility .
- Stability : Conduct accelerated degradation studies under thermal (40–60°C), photolytic (ICH Q1B guidelines), and hydrolytic conditions. Monitor degradation products via LC-MS .
Q. What preliminary bioactivity screens are most relevant for this sulfonamide derivative?
- Methodological Answer : Prioritize assays aligned with sulfonamide pharmacology:
- Enzyme inhibition : Test against carbonic anhydrase isoforms (e.g., CA IX/XII) using stopped-flow CO₂ hydration assay .
- Antimicrobial activity : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize target binding?
- Methodological Answer :
- Substituent variation : Synthesize analogs with halogen (F, Br) or methyl substitutions on the pyrimidine ring. Compare IC₅₀ values in enzyme assays .
- Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB: 3LXG for CA IX) to predict binding modes. Validate with isothermal titration calorimetry (ITC) .
Q. What experimental frameworks evaluate environmental fate and ecotoxicological risks?
- Methodological Answer :
- OECD 307 guideline : Aerobic soil degradation studies (half-life determination) under controlled humidity and temperature .
- Ecotoxicology : Daphnia magna acute toxicity (48-h EC₅₀) and algal growth inhibition (72-h ErC₅₀) tests. Model bioaccumulation potential using EPI Suite .
Q. How can crystallization challenges be addressed during polymorph screening?
- Methodological Answer :
- Solvent selection : Screen 20+ solvents (e.g., ethanol/water mixtures) via high-throughput crystallization robots.
- Thermal analysis : Differential scanning calorimetry (DSC) to identify metastable forms. Pair with variable-temperature XRD to track phase transitions .
Q. How should researchers resolve contradictions in bioactivity data across assays?
- Methodological Answer :
- Statistical rigor : Apply mixed-effects models to account for inter-assay variability (e.g., plate-to-plate differences in cell viability assays) .
- Orthogonal validation : Confirm hits using SPR (surface plasmon resonance) for binding affinity and transcriptomics (RNA-seq) for pathway enrichment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
